molecular formula C10H11NO5S B3362946 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid CAS No. 1016741-14-2

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

Cat. No. B3362946
CAS RN: 1016741-14-2
M. Wt: 257.27 g/mol
InChI Key: IKXFKWCVSHAAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO5S. It has a molecular weight of 257.26 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” consists of a benzoic acid core with a methanesulfonyl and a methylcarbamoyl group attached .


Physical And Chemical Properties Analysis

“4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as solubility and boiling point are not provided in the available resources.

Scientific Research Applications

Reductive Ring-Opening Reactions

Methanesulfonic acid, a related compound, has been employed as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions, demonstrating its utility in synthetic chemistry. This application involves the ring-opening of O-benzylidene acetals, showcasing the compound's potential in facilitating regioselective transformations (Zinin et al., 2007).

Synthesis of Benzoic Acid from Biomass-Derived Furan

Research has explored routes to benzoic acid starting from furan, obtained from hemicellulose, involving Diels–Alder and dehydration reactions. This synthesis highlights the role of methanesulfonic acid in facilitating environmentally friendly chemical processes, with potential applications in sustainable chemistry (Mahmoud et al., 2015).

Direct Dehydrogenative Alkylation

A manganese dioxide-methanesulfonic acid oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with ketones. This process, involving oxidative C-H bond activation, underscores the use of methanesulfonic acid in facilitating novel bond-forming reactions, contributing to the advancement of synthetic methodologies (Liu et al., 2013).

Discovery of New Receptor Antagonists

In medicinal chemistry, derivatives of 4-[(methylcarbamoyl)methanesulfonyl]benzoic acid have been investigated for their potential as receptor antagonists. This research signifies the compound's relevance in drug discovery, particularly in identifying new therapeutic agents (Naganawa et al., 2006).

New Synthesis Methods

The development of new synthetic routes for producing 4-(methylsulfonyl)benzoic acid from related precursors has been documented, highlighting innovations in chemical synthesis aimed at cost reduction and environmental protection. This research demonstrates the ongoing efforts to optimize the production of chemically significant compounds (Yin, 2002).

properties

IUPAC Name

4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S/c1-11-9(12)6-17(15,16)8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXFKWCVSHAAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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